15-Hydroxyculmorin

Description

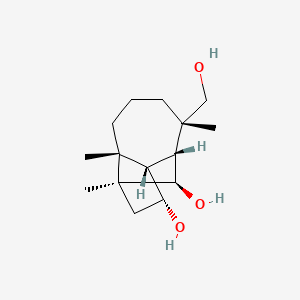

Structure

2D Structure

3D Structure

Properties

CAS No. |

144447-99-4 |

|---|---|

Molecular Formula |

C15H26O3 |

Molecular Weight |

254.36 g/mol |

IUPAC Name |

(1S,2R,6S,7R,8R,9S,11R)-6-(hydroxymethyl)-2,6,9-trimethyltricyclo[5.4.0.02,9]undecane-8,11-diol |

InChI |

InChI=1S/C15H26O3/c1-13(8-16)5-4-6-14(2)10-9(17)7-15(14,3)12(18)11(10)13/h9-12,16-18H,4-8H2,1-3H3/t9-,10+,11+,12-,13-,14-,15-/m1/s1 |

InChI Key |

OLWYTMKUCGVHCZ-IKIFBEIWSA-N |

Isomeric SMILES |

C[C@@]1(CCC[C@@]2([C@@H]3[C@H]1[C@H]([C@]2(C[C@H]3O)C)O)C)CO |

Canonical SMILES |

CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)CO |

Origin of Product |

United States |

Occurrence and Mycological Production of 15 Hydroxyculmorin

Primary Fungal Producers

15-Hydroxyculmorin is synthesized by a range of fungi, primarily within the Fusarium genus, but also by certain marine microorganisms. The production profile and relative abundance of this metabolite can differ significantly between species and even among strains of the same species. canada.caresearchgate.net

Fusarium culmorum is a principal producer of this compound. ebi.ac.uk Research has demonstrated that strains of F. culmorum not only produce this compound but often synthesize it in greater quantities than culmorin (B1213837) itself. canada.caresearchgate.net In studies involving artificial inoculation of winter wheat, this compound was identified as the most abundant derivative of culmorin produced by F. culmorum. mdpi.com The isolation of this compound, along with related derivatives like 5-hydroxyculmorin and 12-hydroxyculmorin, was reported from liquid culture fermentations of Fusarium culmorum CMI 14764 as early as 1992. cdnsciencepub.comcdnsciencepub.com

Fusarium graminearum is another significant fungal species known to produce this compound. canada.camdpi.com However, its production profile typically differs from that of F. culmorum. Isolates of F. graminearum tend to produce higher levels of culmorin relative to its hydroxylated derivatives, including this compound. canada.ca In field experiments where wheat was inoculated with a mixture of F. graminearum and F. culmorum, substantial levels of this compound were detected, confirming the role of these species in its formation under agricultural conditions. nih.gov Studies have also detected this compound and its related compounds after inoculation specifically with F. graminearum. nih.govunitus.it

Beyond F. culmorum and F. graminearum, several other Fusarium species are capable of producing culmorin and its hydroxylated derivatives. researchgate.net These include Fusarium venenatum, Fusarium crookwellense (also known as F. cerealis), and Fusarium poae. canada.camdpi.comresearchgate.netnih.gov The production of these compounds highlights the widespread capability within the Fusarium genus to synthesize this family of sesquiterpenoids.

The production of culmorin-related compounds is not limited to terrestrial fungi. The marine ascomycete Leptosphaeria oraemaris has also been reported as a producer of culmorin and its derivatives, indicating that the biosynthetic pathways for these compounds exist in diverse ecological niches. canada.caresearchgate.netresearchgate.net

Fungal Producers of this compound

| Fungal Group | Species | Key Findings | Citations |

| Primary Producers | Fusarium culmorum | A principal producer; often produces more this compound than culmorin. | canada.caresearchgate.netmdpi.comcdnsciencepub.com |

| Fusarium graminearum | A significant producer; tends to produce less this compound relative to culmorin. | canada.camdpi.comnih.gov | |

| Other Producers | Fusarium venenatum | Known to produce culmorin and its hydroxylated derivatives. | canada.caresearchgate.netnih.gov |

| Fusarium crookwellense | Identified as a producer of culmorin and related compounds. | researchgate.net | |

| Fusarium poae | Reported to produce this compound. | mdpi.com | |

| Marine Fungi | Leptosphaeria oraemaris | A marine ascomycete capable of producing culmorin and its derivatives. | canada.caresearchgate.netresearchgate.net |

Other Fusarium Species (e.g., F. venenatum)

Ecological and Agronomic Occurrence of this compound

This compound is frequently detected as a natural contaminant in various agricultural commodities, particularly cereal grains. Its presence is often correlated with the mycotoxin deoxynivalenol (B1670258) (DON), as they are produced by the same pathogenic fungi that cause diseases like Fusarium Head Blight (FHB). nih.govmdpi.com

The contamination of cereal grains such as wheat, barley, and oats with this compound is a worldwide issue. nih.govwikipedia.org Studies from various regions have documented its prevalence and concentration, which can fluctuate based on factors like climate, fungal species present, and agricultural practices. mdpi.comnih.gov

In a Croatian study, this compound was among the most abundant fungal metabolites found in wheat. nih.gov Average concentrations were 1301 µg/kg in naturally infected samples and reached up to 56,022 µg/kg in samples inoculated with Fusarium species to simulate a worst-case infection scenario. nih.govresearchgate.net A survey in Ethiopia found this compound in 46.6% of wheat samples, with a maximum concentration of 4,290 µg/kg. researchgate.netingentaconnect.com Similarly, a four-year study of French wheat reported an average concentration of 780 µg/kg for this compound and noted a high correlation with DON levels. mdpi.comnih.gov In wheat affected by FHB, this compound is consistently one of the most prevalent metabolites detected. mdpi.comresearchgate.netmdpi.com

Contamination is also a concern in barley. Research on brewing barley has shown that the occurrence of this compound can be highly dependent on weather conditions, with detectable levels absent in dry years but present in significant amounts during years with higher moisture. nih.gov Naturally contaminated Norwegian barley and oat samples have also been found to contain relatively high levels of this compound. nih.gov

Occurrence of this compound in Cereal Grains and Feed

| Commodity | Location/Study | Frequency of Detection | Concentration Levels (µg/kg) | Citations |

| Wheat | Croatia (Naturally Infected) | High | Average: 1,301 | nih.gov |

| Croatia (Fusarium-Inoculated) | High | Average: 56,022; Max: 63,329 | nih.gov | |

| Ethiopia | 46.6% of samples | Max: 4,290 | researchgate.netingentaconnect.com | |

| France (4-Year Study) | High | Average: 780 | mdpi.com | |

| FHB Survey (3-Year) | Prevalent | Not specified | mdpi.comresearchgate.net | |

| Barley | Brewing Barley (Wet vs. Dry Years) | Variable | High levels in wet years; not detected in dry year. | nih.gov |

| Norway (Naturally Infected) | High | "Relatively high levels" | nih.gov | |

| Oats | Norway (Naturally Infected) | High | "Relatively high levels" | nih.gov |

| Feed | Feed Ingredients (Moulded Sample) | Single Sample | 4,634 | researchgate.net |

| Pig Feed | Detected | 67 | nih.gov |

Presence in Animal Feed and Other Agricultural Commodities

This compound, a secondary metabolite produced by various Fusarium species, is a recognized contaminant in a range of animal feeds and agricultural commodities. Its presence is frequently documented in cereal grains, which form the basis of many animal diets.

Studies have identified this compound in diverse feed and feed ingredients. A multi-mycotoxin screening of 83 feed samples detected this compound alongside its parent compound, culmorin, in 63% of the samples analyzed. acs.org In another study focusing on wet spent brewery grains (BSG) used for dairy cattle feed in Austria, this compound was detected in the samples. tandfonline.com

Wheat is a major commodity where this compound contamination is prevalent. In Ethiopia, a survey of 178 wheat grain samples found this compound in 46.6% of them, with concentrations reaching up to 4,290 µg/kg. researchgate.net Similarly, research in Croatia on naturally infected and Fusarium-inoculated winter wheat varieties showed significant levels of this compound. nih.gov In naturally infected samples, the average concentration was 1301 µg/kg, while in samples artificially inoculated with F. graminearum and F. culmorum, the average concentration soared to 56,022 µg/kg, indicating its potential for high accumulation under disease-favorable conditions. nih.govresearchgate.net

Maize is another key agricultural commodity susceptible to contamination. A study in South Africa on maize from different agricultural regions found significantly higher concentrations of this compound in yellow maize from the western region compared to white maize from the same region or maize from the eastern region, with a mean value of 410 µg/kg. semanticscholar.org Research in Italy also confirmed its presence in maize, noting that the contamination with culmorin and its hydroxylated derivatives, including this compound, was higher in full-season maturity hybrids. researchgate.net

Barley, particularly when used for malting and brewing, is also at risk. A two-year study (2019-2020) on brewing barley detected this compound, especially in the rainier year of 2019, with concentrations up to 2626 µg/kg in some samples. nih.gov

The following table summarizes the detection of this compound across various agricultural commodities as reported in scientific literature.

Table 1: Occurrence of this compound in Animal Feed and Agricultural Commodities

| Commodity | Region/Context | Frequency of Detection | Maximum Concentration (µg/kg) | Reference |

|---|---|---|---|---|

| Animal Feed & Ingredients | Global Survey | 63% | Not specified | acs.org |

| Wet Brewery Spent Grains | Austria | Detected | Not specified | tandfonline.com |

| Wheat Grain | Ethiopia | 46.6% | 4,290 | researchgate.net |

| Winter Wheat (Naturally Infected) | Croatia | Detected | 1,301 (average) | nih.gov |

| Winter Wheat (Fusarium-inoculated) | Croatia | Detected | 63,329 | nih.gov |

| Maize (Yellow) | South Africa | Detected | 410 (average) | semanticscholar.org |

| Maize | Italy | Detected | Not specified | researchgate.net |

| Brewing Barley | Croatia (2019) | Detected | 2,626 | nih.gov |

Co-occurrence Patterns with Other Fungal Metabolites

This compound rarely occurs in isolation. It is almost invariably found alongside a complex mixture of other fungal metabolites, particularly those produced by Fusarium species. This co-contamination is a significant concern in food and feed safety.

The most consistent co-occurrence pattern is with its parent compound, culmorin, and other derivatives like 5-hydroxyculmorin. acs.orgnih.govresearchgate.net Beyond its direct analogues, this compound levels are often strongly correlated with the presence and concentration of deoxynivalenol (DON), a major regulated trichothecene (B1219388) mycotoxin. acs.orgirb.hrmdpi.com This correlation is so pronounced that the levels of culmorin and its hydroxy derivatives are often considered indicators of DON contamination. acs.orgirb.hr

In addition to DON and culmorins, this compound is frequently detected with a broad spectrum of other Fusarium metabolites. These include:

Trichothecenes : Deoxynivalenol-3-glucoside (D3G), nivalenol (B191977) (NIV), and 3-acetyldeoxynivalenol (B190510) (3-ADON). nih.govuwm.edu.pl

Pigments : The polyketide pigments aurofusarin (B79076) and rubrofusarin (B1680258) are commonly found in samples containing this compound. nih.govresearchgate.net

Enniatins : A family of cyclic hexadepsipeptides including Enniatin A, A1, B, and B1. nih.govuwm.edu.pl

Other Fusarium toxins : Zearalenone (B1683625) (ZEN), moniliformin (B1676711) (MON), beauvericin (B1667859) (BEA), chrysogin, and equisetin. nih.govuwm.edu.pl

Studies analyzing mycotoxin profiles have revealed the complexity of these mixtures. For instance, a study of 83 feed samples found them co-contaminated with between seven and 69 different mycotoxins. nih.gov In wheat samples from Ethiopia, this compound was found with DON, DON-3-glucoside, culmorin, chrysogin, enniatin B, and the Alternaria toxin tenuazonic acid. researchgate.net A comprehensive analysis of Croatian wheat identified 36 different fungal metabolites co-occurring, with DON, culmorin, this compound, 5-hydroxyculmorin, and aurofusarin being the most abundant. nih.govresearchgate.net This high rate of co-occurrence highlights the need for multi-mycotoxin analytical methods to accurately assess the contamination profile of agricultural products. nih.gov

Table 2: Fungal Metabolites Frequently Co-occurring with this compound

| Metabolite Class | Specific Compounds | Reference |

|---|---|---|

| Culmorin Derivatives | Culmorin, 5-Hydroxyculmorin | acs.orgnih.govresearchgate.net |

| Type B Trichothecenes | Deoxynivalenol (DON), Deoxynivalenol-3-glucoside (D3G), Nivalenol (NIV) | acs.orgnih.govuwm.edu.pl |

| Fusarium Pigments | Aurofusarin, Rubrofusarin | nih.govresearchgate.net |

| Enniatins | Enniatin A, A1, B, B1 | nih.govuwm.edu.pl |

| Zearalenones | Zearalenone (ZEN) | nih.govuwm.edu.pl |

| Other Fusarium Metabolites | Moniliformin (MON), Beauvericin (BEA), Chrysogin, Equisetin | nih.govuwm.edu.pl |

| Alternaria Toxins | Tenuazonic acid, Alternariol | researchgate.netmdpi.com |

Environmental and Biological Determinants of this compound Production

Influence of Cultivation Conditions and Environmental Factors

The production of this compound by Fusarium species is not constant but is heavily influenced by environmental and cultivation conditions. Climatic variables, particularly temperature and moisture, play a critical role in fungal growth and the biosynthesis of secondary metabolites. researchgate.net

Weather conditions during key plant growth stages, such as flowering (anthesis) in cereals, are paramount. A study on brewing barley over two consecutive years demonstrated this climatic dependency. nih.gov The year 2019, which experienced higher rainfall and lower temperatures during the flowering period in May and June, saw significant contamination with this compound and other Fusarium toxins like DON. nih.gov In contrast, the warmer and drier conditions of 2020 resulted in undetectable levels of these mycotoxins. nih.gov Similarly, a study on maize in Italy found that the highest contamination with DON and associated mycotoxins occurred in growing seasons with abundant rainfall and lower temperatures between flowering and ripening. researchgate.net

Agronomic practices also exert a significant influence. In maize, a late sowing time was found to increase the content of mycotoxins produced by certain Fusarium species. researchgate.net The choice of crop hybrid also matters, with studies showing that full-season maturity maize hybrids may accumulate higher levels of culmorin and its hydroxylated forms compared to earlier maturing varieties. researchgate.netresearchgate.net

Impact of Antagonistic Microorganisms and Fungicides on Production

The production of this compound can be mitigated or altered by biological and chemical control strategies aimed at the producing fungi.

Fungicides: The application of fungicides is a common agricultural practice to control Fusarium Head Blight (FHB) and subsequent mycotoxin contamination. Studies have shown that fungicide treatments can significantly reduce the levels of culmorin and its hydroxylated metabolites, including this compound. researchgate.netmdpi.com A four-year study in France on winter wheat demonstrated that fungicide application led to statistically significant reductions of this compound. mdpi.com For example, in 2018, a fungicide-induced reduction of 57.3% was observed for this compound. mdpi.com However, the efficacy of fungicides is highly dependent on the timing of application relative to the fungal infection cycle and prevailing weather conditions. nih.gov In very rainy years, fungicide applications may not be sufficient to completely suppress mycotoxin production. nih.gov

Antagonistic Microorganisms: Biological control using antagonistic microorganisms that compete with or inhibit pathogenic fungi is an emerging strategy. embrapa.br Research has demonstrated that certain naturally occurring yeasts and bacteria can reduce the growth of Fusarium species and the production of their toxins. researchgate.netuwm.edu.pl In one study, winter wheat grain treated with a suspension of the yeast Debaryomyces hansenii showed a 38-fold decrease in culmorin content compared to unprotected grain. researchgate.netuwm.edu.pl While this study focused on culmorin, the close biosynthetic relationship suggests a likely reduction in its hydroxylated derivatives as well. These antagonistic microbes are thought to work through mechanisms like competition for nutrients and space, and antibiosis, thereby inhibiting the growth of Fusarium and its ability to produce toxins. researchgate.netuwm.edu.pl Integrated approaches that combine the use of fungicides with biological control agents may offer an effective path to reducing contamination by this compound and other mycotoxins. uwm.edu.pl

Biosynthesis and Metabolic Pathways of 15 Hydroxyculmorin

Fundamental Principles of Fungal Sesquiterpene Biosynthesis

Fungi are prolific producers of sesquiterpenoids, a class of C15 terpenoids derived from the precursor farnesyl pyrophosphate (FPP). encyclopedia.pubnih.gov The biosynthesis of these compounds is a testament to the complex enzymatic machinery within these organisms. The process begins with the cyclization of the linear FPP molecule, a reaction catalyzed by enzymes known as sesquiterpene synthases. encyclopedia.pubnih.govnih.gov This initial cyclization can occur in various ways, leading to a multitude of carbocation intermediates. encyclopedia.pubnih.gov These reactive intermediates then undergo further rearrangements, cyclizations, and quenching steps, ultimately resulting in a vast diversity of sesquiterpenoid skeletons. encyclopedia.pubnih.gov

The synthesis of the basic building blocks for FPP, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs through the mevalonate (B85504) (MVA) pathway in fungi. frontiersin.orgrsc.org The condensation of two IPP units with one DMAPP unit, catalyzed by FPP synthase, yields the central precursor, FPP. frontiersin.orgplos.org This molecule then serves as the substrate for the aforementioned sesquiterpene synthases, initiating the cascade of reactions that generate the structural complexity characteristic of this class of natural products. encyclopedia.pubnih.gov The incredible diversity of fungal sesquiterpenes arises from the varied and complex cyclization and rearrangement reactions catalyzed by terpene synthases. nih.govrsc.org

Culmorin (B1213837) Biosynthesis as a Precursor to 15-Hydroxyculmorin

The biosynthesis of this compound is intrinsically linked to the production of its parent compound, culmorin. Culmorin, a tricyclic sesquiterpene diol, is a known secondary metabolite of several Fusarium species. mdpi.comnih.gov Its formation serves as a critical step, providing the necessary molecular scaffold for subsequent hydroxylation to yield this compound.

Farnesyl Pyrophosphate as a Central Intermediate

As with other fungal sesquiterpenes, the journey to culmorin and its derivatives begins with farnesyl pyrophosphate (FPP). encyclopedia.pubfrontiersin.orgmdpi.com This C15 isoprenoid is the universal precursor for all sesquiterpenoids. plos.org The biosynthesis of culmorin from FPP has been substantiated through studies utilizing isotopically labeled precursors. cdnsciencepub.comcdnsciencepub.comresearchgate.net FPP synthase catalyzes the formation of FPP from the C5 units, IPP and DMAPP. plos.org This linear precursor then enters the specific pathway leading to the culmorin scaffold.

Enzymatic Mechanisms and Genetic Regulation (e.g., Clm2 Gene Cluster)

The biosynthesis of culmorin is governed by a set of specific enzymes encoded by a gene cluster. In Fusarium graminearum, the CLM1 gene encodes a longiborneol (B1213909) synthase. mdpi.comnih.govuniprot.org This terpene cyclase catalyzes the conversion of FPP into the tricyclic sesquiterpene alcohol, longiborneol, which possesses the same ring structure as culmorin. nih.govsecondarymetabolites.org Gene disruption experiments have confirmed that CLM1 is essential for culmorin biosynthesis. nih.gov

Following the formation of longiborneol, a subsequent hydroxylation step is required. This reaction is catalyzed by a cytochrome P450 monooxygenase encoded by the CLM2 gene. mdpi.comresearchgate.netresearchgate.net The CLM2 gene is part of the culmorin biosynthetic gene cluster. secondarymetabolites.org Disruption of the CLM2 gene leads to a complete loss of culmorin production, which can be restored by reintroducing the gene. researchgate.netebi.ac.uknih.gov This demonstrates the critical role of the Clm2 enzyme in the hydroxylation of longiborneol to form culmorin. researchgate.netebi.ac.uknih.gov The genes involved in mycotoxin biosynthesis, including those for culmorin, are often found in clusters, suggesting a coordinated regulation of their expression. nih.govmdpi.comijbiotech.com

Oxidative Modifications and Hydroxylation Events in Culmorin Metabolism

The structural diversity of culmorin-related compounds arises from further oxidative modifications of the basic culmorin scaffold. These reactions, primarily hydroxylations, are catalyzed by various oxygenases, leading to a range of hydroxylated derivatives.

Regio- and Stereoselective Hydroxylations on the Culmorin Scaffold

The hydroxylation of the culmorin molecule occurs at specific positions, a process known as regioselectivity. The Clm2 enzyme, a cytochrome P450 monooxygenase, exhibits regio- and stereoselectivity for the C-11 position of longiborneol, leading to the formation of culmorin. uniprot.orgresearchgate.netnih.gov However, other hydroxylated derivatives of culmorin have been isolated from Fusarium culmorum, including 5-hydroxyculmorin and 12-hydroxyculmorin, in addition to this compound. cdnsciencepub.comcdnsciencepub.comresearchgate.net This indicates the presence of other oxidative enzymes that can act on the culmorin or longiborneol skeleton at different positions. uniprot.org

Identification of 15-Hydroxylongiborneol as a Biosynthetic Intermediate

Detailed analysis of metabolites from a Fusarium graminearum mutant with a disrupted Clm2 gene led to the discovery of several hydroxylated longiborneol derivatives, including 15-hydroxylongiborneol. researchgate.netnih.gov The accumulation of these compounds in the absence of functional Clm2 suggests that they are products of other, less specific oxygenases acting on longiborneol. uniprot.org The presence of 15-hydroxylongiborneol points to it being a potential intermediate in a pathway leading to this compound, or a side-product of the main culmorin pathway. uniprot.orgresearchgate.netnih.gov Further hydroxylation of 15-hydroxylongiborneol at the C-11 position by an enzyme, potentially a promiscuous P450, would yield this compound. The isolation of this compound from cultures of Fusarium culmorum supports the existence of enzymatic machinery capable of this specific hydroxylation. cdnsciencepub.comcdnsciencepub.comresearchgate.net

| Enzyme | Function | Gene | Organism |

| Farnesyl Pyrophosphate Synthase | Catalyzes the formation of FPP from IPP and DMAPP. plos.org | - | Fungi |

| Longiborneol Synthase | Cyclizes FPP to form longiborneol. mdpi.comnih.govuniprot.org | CLM1 | Fusarium graminearum |

| Cytochrome P450 Monooxygenase | Hydroxylates longiborneol at C-11 to form culmorin. mdpi.comresearchgate.netresearchgate.net | CLM2 | Fusarium graminearum |

| Unspecified Oxygenases | Catalyze hydroxylations at various positions of the longiborneol/culmorin scaffold. uniprot.org | - | Fusarium spp. |

| Compound | Role in Biosynthesis |

| Isopentenyl Pyrophosphate (IPP) | C5 building block for FPP. frontiersin.org |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 building block for FPP. frontiersin.org |

| Farnesyl Pyrophosphate (FPP) | Central C15 precursor for sesquiterpenes. encyclopedia.pubfrontiersin.orgmdpi.com |

| Longiborneol | Tricyclic intermediate, precursor to culmorin. nih.govuniprot.org |

| Culmorin | Precursor to this compound. mdpi.com |

| 15-Hydroxylongiborneol | Potential intermediate in this compound biosynthesis. researchgate.netnih.gov |

Metabolic Interconnections with Co-produced Fusarium Compounds

The biosynthesis of this compound does not occur in isolation. It is part of a complex network of secondary metabolic pathways within Fusarium species. The production of this compound is intricately linked to the synthesis of other culmorin-type sesquiterpenoids and the major mycotoxin class of trichothecenes, primarily through shared precursors and potentially co-regulated gene clusters. These interconnections are significant as the co-occurrence of these metabolites can have synergistic effects on toxicity and the virulence of the fungal pathogen. nih.govresearchgate.net

Relationship to Other Hydroxyculmorins (e.g., 5- and 12-Hydroxyculmorin)

The biosynthesis of the culmorin family of compounds begins with the cyclization of the primary metabolite farnesyl diphosphate (B83284) (FPP) by the terpene cyclase CLM1 to form the intermediate, longiborneol. uniprot.orgnih.gov This longiborneol scaffold is the common precursor for culmorin and its various hydroxylated derivatives. The primary pathway involves the specific hydroxylation of longiborneol at the C-11 position by a cytochrome P450 monooxygenase, CLM2, to produce culmorin. uniprot.orgcanada.ca

However, other, less specific oxygenases present in Fusarium are capable of hydroxylating longiborneol at different sites, leading to a variety of hydroxyculmorin derivatives. uniprot.org Hydroxylation at positions C-5, C-12, and C-15 results in the formation of 5-hydroxylongiborneol, 12-hydroxylongiborneol, and 15-hydroxylongiborneol, respectively. uniprot.orgcanada.ca These hydroxylated longiborneols are then believed to be further processed into the final hydroxyculmorin compounds, including 5-hydroxyculmorin, 12-hydroxyculmorin, and this compound, which have been isolated from Fusarium cultures. canada.cacdnsciencepub.comcdnsciencepub.com

The production profile of these hydroxyculmorins can differ significantly between Fusarium species. nih.govresearchgate.net Studies on isolates from Norwegian cereals have shown that Fusarium culmorum primarily produces this compound, followed by 5-hydroxyculmorin. nih.govresearchgate.net In contrast, Fusarium graminearum tends to produce mainly 5-hydroxyculmorin and 12-hydroxyculmorin. nih.govresearchgate.net This suggests that the activity and specificity of the hydroxylating enzymes vary between these closely related species. The frequent co-occurrence of this compound with culmorin and 5-hydroxyculmorin in infected wheat samples has been consistently reported. nih.govnih.govmdpi.com

Table 1: Primary Hydroxyculmorin Metabolites Produced by F. culmorum and F. graminearum

| Fusarium Species | Primary Hydroxyculmorin Metabolites | Secondary Hydroxyculmorin Metabolites |

|---|---|---|

| Fusarium culmorum | This compound | 5-Hydroxyculmorin |

| Fusarium graminearum | 5-Hydroxyculmorin, 12-Hydroxyculmorin | - |

Data sourced from Langseth et al. (2001). nih.govresearchgate.net

Formation of Related Derivatives (e.g., 15-Hydroxyculmorone)

Further metabolic modifications of hydroxyculmorins can occur, leading to the formation of ketone derivatives. Specifically, 15-hydroxyculmorone has been identified as a secondary metabolite produced by Fusarium culmorum. cdnsciencepub.comcdnsciencepub.comresearchgate.net It is structurally related to this compound through the oxidation of a hydroxyl group to a keto group. cdnsciencepub.com

In liquid culture fermentations of F. culmorum, several derivatives of culmorin and its oxidized form, culmorone, were isolated and characterized. cdnsciencepub.comcdnsciencepub.com These included this compound, 5-hydroxyculmorin, 12-hydroxyculmorin, and 15-hydroxyculmorone. cdnsciencepub.comcdnsciencepub.comresearchgate.netscite.ai The co-isolation of these compounds suggests a metabolic grid where culmorin can be hydroxylated at various positions, and these hydroxy-derivatives can be subsequently oxidized to their corresponding ketones. cdnsciencepub.com The presence of 15-hydroxyculmorone has been noted in feed and food samples, although often less frequently than this compound. acs.orgmdpi.com

Table 2: Culmorin Derivatives Isolated from Fusarium culmorum

| Compound Class | Specific Metabolite |

|---|---|

| Hydroxyculmorins | 5-Hydroxyculmorin |

| 12-Hydroxyculmorin | |

| This compound | |

| Hydroxyculmorones | 15-Hydroxyculmorone |

Data sourced from Kasitu et al. (1992) and Gruber-Dorninger et al. (2016). cdnsciencepub.comresearchgate.net

Linkages to Trichothecene (B1219388) Biosynthetic Pathways

A significant metabolic interconnection exists between the biosynthesis of culmorins and trichothecenes, a major class of mycotoxins that includes deoxynivalenol (B1670258) (DON). nih.gov This linkage is established at the very beginning of their respective biosynthetic pathways, as both culmorins and trichothecenes utilize the same precursor molecule: farnesyl pyrophosphate (FPP). nih.govnih.govfrontiersin.org

In the culmorin pathway, FPP is converted to longiborneol by the enzyme longiborneol synthase (CLM1). nih.gov In the trichothecene pathway, FPP is converted to trichodiene (B1200196) by the enzyme trichodiene synthase (TRI5). nih.govfrontiersin.org These two enzymes, CLM1 and TRI5, compete for the same pool of FPP. nih.gov This competition implies that the metabolic flux towards one pathway can directly impact the output of the other.

Supporting this, studies involving genetic modifications have shown that deleting the CLM1 gene in F. graminearum not only halts culmorin production but can also lead to an increase in the accumulation of trichothecenes. nih.govtandfonline.com This suggests that when the pathway to culmorin is blocked, the FPP pool becomes more available for trichodiene synthase, thereby boosting trichothecene synthesis. nih.gov

Furthermore, genomic analysis has revealed that the biosynthetic genes for culmorin (CLM genes) and trichothecenes (TRI genes) consistently co-occur in the genomes of F. graminearum and closely related species. nih.govresearchgate.net Their expression is often co-regulated, with both pathways being induced under similar environmental conditions, such as during plant infection. nih.govnih.govrsc.org The frequent co-contamination of cereals with both culmorins and trichothecenes is a direct consequence of this shared genetic and metabolic framework. nih.govresearchgate.netresearchgate.net

Biological Function and Interplay of 15 Hydroxyculmorin

Ecological and Biochemical Functionality as a Fungal Secondary Metabolite

15-Hydroxyculmorin is a secondary metabolite primarily produced by pathogenic fungi such as Fusarium culmorum and F. graminearum, which are known to cause diseases like Fusarium head blight (FHB) in cereal crops. researchgate.netresearchgate.netmdpi.com As a secondary metabolite, it is not essential for the primary growth or reproduction of the fungus but is thought to play a role in its interaction with the environment and host organisms. frontiersin.org

The production of this compound is often linked with the biosynthesis of other Fusarium metabolites, including its parent compound culmorin (B1213837) and various trichothecenes. nih.govrsc.org Studies analyzing the metabolite profiles of Fusarium cultures and infected grains consistently detect this compound, often in significant quantities. nih.govnih.gov For instance, in cultures of F. culmorum, this compound was identified as one of the main metabolites produced, alongside 5-hydroxy-culmorin. nih.gov Its presence is strongly correlated with that of deoxynivalenol (B1670258) (DON), suggesting a potential co-regulation of their biosynthetic pathways. rsc.orgnih.gov The consistent co-occurrence of the biosynthetic genes for culmorin and trichothecenes among closely related Fusarium species further supports this ecological and biochemical linkage. researchgate.netresearchgate.net

Interactions with Host Systems and Synergistic Metabolite Effects

The biological significance of this compound is most pronounced in its interactions within host systems, particularly through its synergistic effects with other co-contaminating mycotoxins.

A key mechanism underlying the synergistic toxicity between culmorin compounds and DON involves the inhibition of Uridine Diphosphate (B83284) Glucosyltransferases (UGTs). mdpi.comnih.govresearchgate.net UGTs are crucial phase II detoxification enzymes found across living organisms, from plants to mammals. nih.govnih.gov In plants, UGTs detoxify DON by attaching a glucose molecule, converting it into the less toxic DON-3-glucoside (D3G). nih.govresearchgate.net In mammals, a similar process called glucuronidation occurs, where UGTs conjugate DON with glucuronic acid, facilitating its excretion from the body. nih.govnih.gov

Studies have demonstrated that culmorin can suppress the activity of these vital enzymes. nih.govnih.govuwm.edu.pl In vitro experiments using human liver microsomes showed that culmorin significantly inhibited the formation of both DON-15-glucuronide and DON-3-glucuronide. nih.gov When culmorin was present in a fivefold molar excess, the formation of these detoxified products was reduced by approximately 50%. nih.gov The inhibitory effects were even more substantial with specific human recombinant UGTs (UGT2B4 and UGT2B7), where a tenfold excess of culmorin led to an almost complete cessation of DON glucuronidation. nih.gov

Table 1: Inhibitory Effect of Culmorin (CUL) on DON Glucuronidation by Human Liver Microsomes

| CUL to DON Ratio | Reduction in DON-15-Glucuronide Formation | Reduction in DON-3-Glucuronide Formation |

|---|---|---|

| Equimolar (1:1) | 15% | 30% |

| 5-fold Excess (5:1) | 50% | 50% |

Data sourced from studies on human liver microsomes. nih.gov

The inhibition of UGT activity by culmorin has significant consequences for the host's ability to manage DON toxicity. researchgate.netresearchgate.net By blocking the primary detoxification pathway, culmorin effectively increases the bioavailability and residence time of the more toxic parent compound, DON, within the host's cells. mdpi.comnih.gov This impairment of the detoxification process leads to an amplification of DON's known toxic effects, which include protein synthesis inhibition. researchgate.netresearchgate.net Therefore, even if this compound itself is not regulated, its presence in grain alongside DON can lead to a greater toxicological threat than what would be predicted by measuring DON levels alone. researchgate.netmdpi.com

The synergistic interaction between culmorin derivatives and DON manifests as increased toxicity to both plants (phytotoxicity) and insects (entomotoxicity). nih.govresearchgate.netresearchgate.net

Similarly, enhanced toxicity to insects has been observed. mdpi.comnih.gov Studies on caterpillars (Helio zea) reported that while culmorin alone had limited impact, its combination with DON led to a significant reduction in weight gain and an increase in mortality compared to the effects of DON alone. mdpi.comnih.gov This suggests that this compound and related compounds can act as chemosensitizing agents, making insects more vulnerable to other mycotoxins.

In agricultural settings, contamination of cereals with a single mycotoxin is rare; multi-mycotoxin contamination is the norm. nih.govsemanticscholar.org this compound is frequently detected in surveys of wheat, maize, and other grains, often at high concentrations that can exceed those of regulated mycotoxins like DON. nih.govmdpi.comresearchgate.net

A study of Croatian wheat samples found that under conditions of artificial Fusarium inoculation, the average concentration of this compound reached 56,022 µg/kg, which was substantially higher than the average DON concentration of 19,122 µg/kg. nih.govresearchgate.net In naturally infected samples from the same study, this compound was still present at an average concentration of 1,301 µg/kg. nih.govresearchgate.net Similar high prevalence rates have been noted in other regions, with surveys in Austria and Ethiopia also reporting significant contamination of pastures and wheat with this compound. researchgate.netmdpi.comresearchgate.net This widespread co-occurrence underscores the importance of considering the cumulative and interactive effects of mycotoxin mixtures when assessing food and feed safety. researchgate.netmdpi.com

Table 2: Average Concentrations (µg/kg) of Selected Mycotoxins in Wheat Samples

| Compound | Naturally Infected Samples | Fusarium-Inoculated Samples |

|---|---|---|

| Deoxynivalenol (DON) | 1504 | 19,122 |

| Culmorin | 1010 | 6109 |

| This compound | 1301 | 56,022 |

| 5-Hydroxyculmorin | 863 | 21,219 |

Data from a 2020 study on Croatian winter wheat varieties. nih.govresearchgate.net

Advanced Analytical Strategies for 15 Hydroxyculmorin Profiling

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate analysis of 15-hydroxyculmorin is highly dependent on the efficacy of the sample preparation and extraction protocol. A widely adopted method for extracting this and other fungal metabolites from complex matrices like wheat, pasta, and feed involves a "dilute and shoot" approach. nih.govresearchgate.net This typically begins with the grinding of the sample to ensure homogeneity. nih.govuwm.edu.pl

A common extraction solvent is a mixture of acetonitrile, water, and acetic acid (e.g., 79:20:1, v/v/v). nih.govnih.gov The ground sample is agitated in this solvent for an extended period, often around 90 minutes, to facilitate the transfer of the analytes from the matrix into the solvent. nih.govnih.gov Following extraction, a portion of the supernatant is diluted with a solvent mixture having a higher water content (e.g., acetonitrile:water:acetic acid 20:79:1, v/v/v) before being injected into the analytical system. nih.govnih.gov This dilution step is critical for minimizing matrix effects, which can interfere with the ionization process in mass spectrometry. nih.govacs.org For some applications, particularly with very complex feed samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method may be employed, sometimes with modifications like an additional formic acid soak to improve extraction efficiency. ingentaconnect.com

The table below summarizes a typical extraction protocol used for analyzing this compound in wheat samples.

| Step | Procedure | Purpose |

| 1. Grinding | The wheat sample is finely ground. | To increase the surface area for efficient extraction. |

| 2. Extraction | 5.00 g of the ground sample is mixed with 20 mL of acetonitrile:water:acetic acid (79:20:1, v/v/v). | To transfer this compound and other metabolites from the sample matrix into the solvent. |

| 3. Agitation | The mixture is shaken on a rotary shaker for 90 minutes at room temperature. nih.gov | To ensure thorough extraction of the analytes. |

| 4. Dilution | 500 µL of the extract supernatant is diluted with 500 µL of acetonitrile:water:acetic acid (20:79:1, v/v/v). nih.gov | To reduce matrix effects prior to LC-MS/MS analysis. |

| 5. Injection | A small volume (e.g., 5 µL) of the diluted extract is injected into the analytical instrument. nih.govacs.org | To introduce the sample for separation and detection. |

Chromatographic Separation and Quantification

Following extraction, chromatographic techniques are employed to separate this compound from other co-extracted compounds, allowing for its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of mycotoxins like this compound, which may not be inherently volatile, a derivatization step is often required to increase their volatility and thermal stability. nih.gov GC-MS provides high-resolution separation and sensitive detection, making it a valuable technique for identifying and quantifying a range of mycotoxins in various matrices. cdnsciencepub.commdpi.com A study on the fermentation of Fusarium culmorum utilized a Varian Vista 5500 gas chromatograph coupled to a Finnigan ion trap detector to analyze crude extracts. cdnsciencepub.com The chromatographic separation was achieved on a DB-5 fused silica (B1680970) capillary column with a temperature program ranging from 120 to 280°C. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. mdpi.comproquest.com When coupled with various detectors, such as a UV or a fluorescence detector, HPLC can provide reliable quantification. mdpi.com For mycotoxin analysis, immunoaffinity columns are sometimes used for sample cleanup prior to HPLC analysis to enhance specificity and sensitivity. mdpi.com The mobile phase composition and gradient are optimized to achieve good separation of the target analyte from other matrix components. For instance, a typical mobile phase might consist of a gradient of methanol (B129727) and water. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multi-Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the simultaneous analysis of multiple mycotoxins, including this compound, in complex food and feed samples. nih.govresearchgate.netirb.hr This is largely due to its high selectivity, sensitivity, and robustness. nih.govresearchgate.net The "dilute and shoot" approach, often used in sample preparation, is particularly well-suited for LC-MS/MS analysis as it minimizes sample handling while effectively reducing matrix interference. nih.govresearchgate.net

In a typical LC-MS/MS setup, the separation is performed on a C18 reversed-phase column. nih.gov The mobile phase usually consists of a gradient of an aqueous solution (often containing a small amount of acetic acid and a salt like ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like methanol or acetonitrile. acs.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. This allows for the accurate quantification of dozens or even hundreds of metabolites in a single run. nih.govresearchgate.net For example, studies have successfully quantified over 700 fungal and plant metabolites in grain products using this technique. nih.gov The high prevalence of this compound alongside other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON) and culmorin (B1213837) has been frequently reported in wheat and other cereals using LC-MS/MS. nih.govirb.hrresearchgate.net

The table below shows an example of a multi-mycotoxin analysis in wheat samples where this compound was detected.

| Mycotoxin/Metabolite | Frequency of Detection | Maximum Concentration (µg/kg) |

| Deoxynivalenol (DON) | 70.8% | 15,900 |

| This compound | 46.6% | 4,290 |

| Culmorin | 44.9% | 2,860 |

| Deoxynivalenol-3-glucoside | 64% | 2,120 |

| Chrysogin | 58.4% | 154 |

| Enniatin B | 43.3% | 325 |

| Tenuazonic acid | 79.2% | 236 |

| Data sourced from a study on wheat samples in Ethiopia. researchgate.net |

Spectroscopic and Spectrometric Approaches for Structural Characterization

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of organic molecules. core.ac.ukresearchgate.netresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of a molecule. emerypharma.comipb.pt

1D NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. emerypharma.com For instance, in a study characterizing derivatives of culmorin, ¹H and ¹³C NMR spectra were recorded on Bruker spectrometers in deuterated solvents like chloroform (B151607) (CDCl₃) or methanol (CD₃OD). cdnsciencepub.com

2D NMR techniques are crucial for piecing together the molecular structure. core.ac.uk

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) experiments show long-range correlations between protons and carbons (typically over two or three bonds), which is vital for connecting different fragments of the molecule. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule. canada.ca

In the structural elucidation of hydroxylated culmorin derivatives, the combination of these NMR techniques was instrumental. cdnsciencepub.com For example, the position of the additional hydroxyl group in this compound was confirmed by analyzing the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, supported by data from 2D NMR experiments. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate determination of the elemental composition of a compound by providing a precise mass measurement. researchgate.net This technique allows for the calculation of a molecule's chemical formula with a high degree of confidence.

For this compound, HRMS analysis establishes its molecular formula as C₁₅H₂₆O₃. cymitquimica.comncats.iomycocentral.eunih.gov This formula is derived from the compound's exact mass. The monoisotopic mass of this compound has been determined to be 254.18819469 Da. mycocentral.eunih.gov In practical application, different ionization techniques and adducts may be observed. For instance, in positive electrospray ionization (ESI-HRMS), this compound can be detected as various adducts, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. mdpi.comcanada.ca The high mass accuracy of HRMS, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula, distinguishing it from other compounds with the same nominal mass. canada.ca This level of precision is crucial in complex sample matrices where numerous metabolites may be present. nih.gov

Table 1: HRMS Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O₃ | cymitquimica.comncats.iomycocentral.eunih.gov |

| Molecular Weight | 254.36 g/mol | mycocentral.eunih.gov |

| Monoisotopic Mass | 254.18819469 Da | mycocentral.eunih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. tutorchase.comlibretexts.org This is achieved by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. mvpsvktcollege.ac.in

The IR spectrum of this compound reveals key absorptions that correspond to its constituent functional groups. The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of hydroxyl (alcohol) groups. tutorchase.comcore.ac.uk The broadness of this peak is a result of intermolecular hydrogen bonding. tutorchase.com The presence of multiple hydroxyl groups in this compound is confirmed by this feature. cdnsciencepub.com

Additionally, the spectrum displays absorptions corresponding to C-H bond stretching, typically found in the 2850-3000 cm⁻¹ range for alkane-like structures. libretexts.org The presence of C-O stretching vibrations, expected around 1000-1300 cm⁻¹, further corroborates the existence of the alcohol functional groups. tutorchase.com While IR spectroscopy does not provide the full structural elucidation on its own, it offers critical evidence for the presence of key functional groups, which, when combined with data from other techniques like NMR and mass spectrometry, leads to the definitive identification of the compound. cdnsciencepub.com

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type | Source(s) |

| Hydroxyl (O-H) | 3200 - 3600 | Stretching (broad) | tutorchase.comcore.ac.uk |

| Alkyl (C-H) | 2850 - 3000 | Stretching | libretexts.org |

| Carbon-Oxygen (C-O) | 1000 - 1300 | Stretching | tutorchase.com |

Frontiers in 15 Hydroxyculmorin Research and Future Directions

Re-evaluation of 15-Hydroxyculmorin as an Emerging Mycotoxin

This compound, a hydroxylated derivative of the Fusarium mycotoxin culmorin (B1213837), is increasingly recognized as an emerging mycotoxin of concern in food and feed safety. nih.gov Historically, research has focused on regulated mycotoxins like deoxynivalenol (B1670258) (DON) and zearalenone (B1683625) (ZEN). However, recent studies highlight the frequent and often high-level co-occurrence of this compound with its parent compound, culmorin, and other major mycotoxins in various cereal grains. nih.govingentaconnect.comresearchgate.net This frequent co-contamination necessitates a re-evaluation of its potential toxicological significance.

Initial assessments suggested that this compound has low toxicity to animal cells. researchgate.net However, the potential for synergistic effects with other co-occurring mycotoxins, such as DON, is a significant concern. nih.gov Research has suggested that culmorin can inhibit the detoxification of DON, thereby increasing its toxic effects. nih.gov Given the structural similarity, it is plausible that this compound could have similar interactive effects, although this requires further investigation. The widespread presence of this compound in agricultural commodities, as detailed in the table below, underscores the importance of this re-evaluation. nih.govingentaconnect.comresearchgate.net

Table 1: Occurrence of this compound in Various Cereal Grains

| Commodity | Country/Region | Year of Sampling | Prevalence (%) | Maximum Concentration (µg/kg) | Co-occurring Mycotoxins |

|---|---|---|---|---|---|

| Wheat | Ethiopia | 2020 | 46.6 | 4,290 | DON, Culmorin, Enniatin B, Chrysogin |

| Wheat | Croatia | 2019 | Not Specified | 56,022 (inoculated) | DON, Culmorin, 5-hydroxyculmorin, Aurofusarin (B79076) |

| Wheat | Croatia | Not Specified | 100 (in some studies) | Not Specified | DON, Culmorin, 5-hydroxyculmorin, Aurofusarin |

| Maize | South Africa | Not Specified | Not Specified | Not Specified | Fumonisin B1, B2, B3, B4, A1, DON, ZEN, DON-3-glucoside |

Integration of Omics Technologies in Fungal Metabolomics and Host-Microbe Interactions

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of fungal secondary metabolites like this compound. mdpi.comnih.govmdpi.comfrontiersin.org These powerful approaches provide a holistic view of the complex biological processes governing mycotoxin production and the intricate interactions between pathogenic fungi, such as Fusarium culmorum, and their host plants. preprints.orgpreprints.orgoup.com

Genomic and transcriptomic studies are crucial for identifying and characterizing the gene clusters responsible for the biosynthesis of culmorin and its hydroxylated derivatives. nih.gov For instance, the genome of F. culmorum has been found to contain a longiborneol (B1213909) synthase gene, which is involved in the terpene synthesis pathway that leads to the production of these compounds. nih.gov By analyzing gene expression under different environmental conditions or in different host genotypes, researchers can gain insights into the regulatory networks that control the production of this compound. mdpi.com

Metabolomics, the large-scale study of small molecules, plays a pivotal role in understanding the full spectrum of secondary metabolites produced by Fusarium species. preprints.orgpreprints.orgresearchgate.net LC-MS/MS-based metabolomic approaches have enabled the simultaneous detection and quantification of a wide array of mycotoxins, including this compound, in infected plant tissues. ingentaconnect.compreprints.orgpreprints.org This allows for a comprehensive assessment of the "mycotoxin cocktail" present in a contaminated sample and facilitates the study of potential synergistic or antagonistic interactions between different compounds.

Furthermore, integrating these omics technologies is essential for elucidating the complex host-microbe interactions that influence mycotoxin production. mdpi.comfrontiersin.org For example, metabolomic studies on resistant and susceptible wheat genotypes have revealed distinct metabolic profiles in response to F. culmorum infection, highlighting the role of specific plant metabolites in defense mechanisms. preprints.orgpreprints.org By combining this with transcriptomic data, scientists can link changes in the host metabolome to the expression of defense-related genes, providing a more complete picture of the plant's response to the pathogen. mdpi.com This integrated approach is critical for developing strategies to enhance host resistance and reduce mycotoxin contamination.

Biocontrol and Agronomic Strategies for Mitigation of this compound Accumulation

Given the increasing concerns about this compound, developing effective strategies to mitigate its accumulation in agricultural commodities is a high priority. These strategies can be broadly categorized into biocontrol approaches and agronomic practices.

Biocontrol Strategies:

Biological control agents (BCAs) offer a promising and environmentally friendly approach to managing Fusarium infections and subsequent mycotoxin production. researchgate.net Several microorganisms have shown antagonistic activity against Fusarium species, including F. culmorum. These include bacteria from the genera Bacillus and Pseudomonas, and fungi such as Trichoderma and yeast species like Debaryomyces hansenii and Aureobasidium pullulans. researchgate.netuwm.edu.plmdpi.com

The mechanisms of action of these BCAs are diverse and can include:

Competition: The BCA outcompetes the pathogenic fungus for space and nutrients. uwm.edu.pl

Antibiosis: The BCA produces compounds that inhibit the growth and development of the pathogen. uwm.edu.pl For example, Bacillus subtilis can produce chitinase, fengycins, and surfactins that inhibit the mycelial growth and sporulation of F. graminearum. uwm.edu.pl

Induction of Host Resistance: The BCA can trigger the plant's own defense mechanisms, making it more resistant to infection. nih.gov

Studies have demonstrated that the application of specific BCAs can significantly reduce the levels of various Fusarium mycotoxins, including culmorin and its derivatives. uwm.edu.plmdpi.comresearchgate.net For instance, treatment with Debaryomyces hansenii has been shown to decrease the concentration of culmorin in wheat grain. uwm.edu.plresearchgate.net

Agronomic Strategies:

A range of agronomic practices can be implemented to reduce the risk of Fusarium infection and mycotoxin contamination in the field. mdpi.comdsm-firmenich.com These pre-harvest strategies are a critical first line of defense. semanticscholar.org

Key agronomic practices include:

Crop Rotation: Avoiding the continuous cultivation of susceptible crops like wheat and maize can help to break the disease cycle, as Fusarium can survive on crop residues in the soil. mdpi.comdsm-firmenich.comagrariansolutions.comagrarforschungschweiz.ch

Tillage Practices: Ploughing to bury crop residues can reduce the amount of fungal inoculum on the soil surface. mdpi.comfood.gov.uk

Resistant Varieties: Selecting and planting crop varieties with a higher degree of resistance to Fusarium head blight is an effective way to minimize infection. food.gov.uk

Fungicide Application: The timely application of appropriate fungicides can help to control the spread of the disease. mdpi.com Studies have shown that fungicide treatments can significantly reduce the levels of culmorin and its hydroxylated derivatives. mdpi.comresearchgate.net

Sowing Date and Hybrid Selection: Optimizing planting dates and choosing appropriate hybrid maturities can also influence the risk of mycotoxin contamination. researchgate.net

The effectiveness of these strategies can be influenced by environmental conditions, highlighting the need for an integrated approach that combines multiple mitigation tactics. mdpi.com

Elucidating Uncharacterized Biological Activities and Mechanistic Pathways

While the co-occurrence of this compound with other mycotoxins is well-documented, its own biological activities and the underlying mechanistic pathways remain largely uncharacterized. researchgate.netcabidigitallibrary.org Current knowledge suggests that it possesses phytotoxic and antifungal properties, but its effects on animal and human cells are not well understood. researchgate.net

A key area of future research will be to investigate the potential for this compound to act synergistically with other mycotoxins. nih.gov The observation that culmorin can inhibit the detoxification of DON raises the question of whether this compound shares this activity. nih.gov If so, its presence, even at seemingly low concentrations, could significantly enhance the toxicity of co-contaminating mycotoxins.

Further research is also needed to explore other potential biological activities. Mycotoxins are known to have a wide range of toxic effects, including immunotoxicity, hematotoxicity, and the ability to impair protein synthesis. vilomix.com It is crucial to determine whether this compound exhibits any of these properties, either alone or in combination with other fungal metabolites. mdpi.com

Elucidating the mechanistic pathways through which this compound exerts its effects is another important research frontier. This will involve a combination of in vitro and in vivo studies to identify the molecular targets of the toxin and to understand how it interacts with cellular processes. Techniques such as transcriptomics and proteomics can be employed to identify changes in gene and protein expression in response to exposure to this compound. This will provide valuable insights into its mode of action and help to assess the potential risks it poses to food and feed safety.

Advancements in Reference Standards and Harmonized Analytical Protocols

The accurate detection and quantification of this compound in food and feed are essential for risk assessment and for monitoring the effectiveness of mitigation strategies. This requires the availability of high-quality analytical reference standards and harmonized analytical protocols. mdpi.comeuropa.eu

Advancements in Reference Standards:

A significant challenge in the analysis of emerging mycotoxins like this compound is the limited availability of certified reference materials (CRMs). mdpi.com CRMs are crucial for method validation, quality control, and ensuring the comparability of results between different laboratories. The development of CRMs for this compound, both as a pure substance and in relevant food matrices, is a critical step towards reliable and accurate monitoring.

Harmonized Analytical Protocols:

The development and harmonization of analytical methods are also of paramount importance. mdpi.comeuropa.eunih.govfao.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for multi-mycotoxin analysis, offering high sensitivity and selectivity. ingentaconnect.commdpi.com However, variations in extraction procedures, chromatographic conditions, and mass spectrometric parameters can lead to discrepancies in results between laboratories.

Interlaboratory comparison studies are essential for evaluating the performance of different analytical methods and for identifying sources of variability. mdpi.com Such studies can help to establish best practices and to work towards the development of standardized and harmonized protocols for the analysis of this compound and other emerging mycotoxins. mdpi.com The European Union has recently introduced new regulations to harmonize the sampling procedures and analytical performance criteria for mycotoxins, which will help to ensure a more uniform approach to mycotoxin control. merieuxnutrisciences.com

The table below lists the compound names mentioned in this article.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 3-acetyldeoxynivalenol (B190510) |

| 5-hydroxyculmorin |

| Aflatoxin B1 |

| Alternariol |

| Alternariol methyl ether |

| Asperphenamate |

| Aurofusarin |

| Beauvericin (B1667859) |

| Butenolide |

| Chrysogin |

| Citrinin |

| Culmorin |

| Deoxynivalenol |

| Deoxynivalenol-3-glucoside |

| Enniatin A1 |

| Enniatin B |

| Enniatin B1 |

| Enniatin B2 |

| Equisetin |

| Fumonisin B1 |

| Fumonisin B2 |

| Fumonisin B3 |

| Fumonisin B4 |

| Fumonisins |

| HT-2 toxin |

| Infectopyron |

| Moniliformin (B1676711) |

| Nivalenol (B191977) |

| Ochratoxin A |

| Patulin |

| T-2 toxin |

| Tenuazonic acid |

| Zearalenone |

Q & A

Q. How is 15-hydroxyculmorin structurally distinguished from other culmorin derivatives, and what analytical methods are recommended for its identification?

- Methodological Answer : this compound is characterized by a hydroxyl group (-OH) at the C15 position of the culmorin backbone. To distinguish it from derivatives like 5-hydroxyculmorin or 12-hydroxyculmorin, use high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) spectroscopy. For NMR, focus on the chemical shift differences in hydroxyl-bearing carbons (e.g., C15 in this compound vs. C5/C12 in other derivatives) and cross-validate with reference data from synthesized standards .

Q. What experimental conditions influence the natural occurrence of this compound in Fusarium-infected crops?

- Methodological Answer : Environmental factors such as sowing time, hybrid maturity length, and humidity significantly affect this compound levels. Controlled field trials with factorial designs (e.g., split-plot arrangements) should compare early vs. late sowing dates and full-season vs. medium-early hybrids. Quantify contamination using LC-MS/MS and apply ANOVA to assess interactions between variables (e.g., P<0.01 significance threshold). Data from wheat and maize studies show this compound accounts for ~67% of total hydroxylated culmorin derivatives under high humidity .

Q. What are the best practices for synthesizing this compound in vitro for toxicity studies?

- Methodological Answer : Use regioselective hydroxylation of culmorin via microbial biotransformation (e.g., Fusarium graminearum cultures) or chemical synthesis with protecting-group strategies. For chemical routes, protect the C9-OH group with acetyl before introducing hydroxylation at C14. Purify intermediates via column chromatography and confirm regiochemistry using NOESY NMR correlations. Yield optimization requires iterative adjustment of reaction temperature (20–40°C) and catalyst loadings (e.g., Pd/C for deprotection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Discrepancies often arise from variations in cell line sensitivity, metabolite stability, or coexisting mycotoxins. Design comparative studies using isogenic cell lines (e.g., wheat vs. mammalian cells) under standardized conditions (pH, temperature, exposure time). Include controls for acetylated derivatives (e.g., 11-acetylculmorin) and use metabolomic profiling to track degradation products. Apply statistical meta-analysis to existing datasets, weighting studies by sample size and methodological rigor .

Q. What advanced techniques are suitable for mapping the spatial distribution of this compound in plant tissues?

- Methodological Answer : Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry provides high-resolution spatial data. Prepare thin tissue sections (10–20 µm) from infected grains, apply a DHB matrix, and calibrate the instrument for m/z 306.3 [M+H]+. Validate with immunohistochemistry using polyclonal antibodies specific to this compound. Compare distribution patterns with DON-3-glucoside to assess co-localization .

Q. How do epigenetic modifications in Fusarium species affect the biosynthesis of this compound?

- Methodological Answer : Investigate histone acetylation or DNA methylation pathways using gene knockout strains (e.g., ∆FgGcn5 for acetyltransferase mutants). Conduct RNA-seq to profile gene expression in TRI gene clusters under varying epigenetic conditions. Correlate this compound production with LC-MS/MS quantification. Use chromatin immunoprecipitation (ChIP-seq) to identify regulatory regions binding transcription factors like FgTRI6 .

Q. What computational models predict this compound’s interaction with plant detoxification enzymes?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) with UDP-glucosyltransferase (UGT) homologs. Prepare enzyme structures from homology modeling (SWISS-MODEL) and optimize ligand conformers (Open Babel). Validate predictions via in vitro assays measuring glucosylation rates. Compare binding affinities with DON and other hydroxylated derivatives to identify enzyme specificity determinants .

Data Contradiction & Reproducibility

Q. Why do studies report divergent ratios of this compound to total culmorin derivatives in similar environmental conditions?

- Methodological Answer : Variability may stem from differences in fungal strain virulence or analytical calibration. Standardize reference materials (e.g., ERM®-certified mycotoxins) and inter-laboratory validation protocols. Use internal standards (e.g., ¹³C-labeled this compound) to correct for matrix effects in LC-MS/MS. Replicate experiments across multiple growing seasons to account for climate fluctuations .

Q. How can researchers ensure reproducibility when quantifying this compound in complex matrices?

- Methodological Answer : Follow ISO 17025 guidelines for method validation. Optimize extraction efficiency using QuEChERS (acetonitrile-based) with PSA/C18 cleanup. Perform recovery tests at spiked concentrations (10–500 µg/kg) and document limits of detection (LOD) and quantification (LOQ). Share raw data and computational workflows via repositories like Zenodo to enable independent verification .

Tables for Reference

Q. Table 1. Key Analytical Parameters for this compound Quantification

| Parameter | LC-MS/MS Conditions | NMR Signals (δ, ppm) |

|---|---|---|

| Molecular ion (m/z) | 306.3 [M+H]+ | C15-OH: 4.25 (d, J=5.1 Hz) |

| Collision energy (eV) | 15 (quantitative transition) | C9-OH: 4.98 (s) |

| Column | C18 (2.6 µm, 100 mm × 2.1 mm) | Acetyl (11-AcCUL): 2.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.